4-Nitrososulfamethoxazole

Description

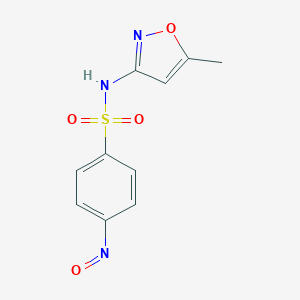

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNQGDUYHCZZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157105 | |

| Record name | 4-Nitrososulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131549-85-4 | |

| Record name | 4-Nitrososulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131549-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrososulfamethoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131549854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrososulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131549-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSOSULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK4E4D7F9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Nitrososulfamethoxazole (CAS Number: 131549-85-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its significance in the field of drug development and toxicology stems from its implicated role in the mechanisms underlying sulfamethoxazole-induced hypersensitivity reactions. Understanding the physicochemical properties, synthesis, biological interactions, and toxicity of this compound is crucial for developing safer sulfonamide-based therapeutics and for managing adverse drug reactions. This technical guide provides a comprehensive overview of this compound, including its formation, reactivity, and analytical characterization, along with detailed experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the interpretation of experimental results. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 131549-85-4 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₀H₉N₃O₄S | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 267.26 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide | --INVALID-LINK-- |

| Appearance | Yellow to Dark Yellow Solid | --INVALID-LINK-- |

| Melting Point | >180°C (decomposition) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 472.9 ± 55.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 5.90 ± 0.50 | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO, Methanol (with heating), and Ethyl Acetate (with heating). Solubility in water may vary. | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | -20°C Freezer, Under Inert Atmosphere | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of its precursor, sulfamethoxazole hydroxylamine. The following is a generalized protocol based on the understanding of this chemical transformation.

Materials:

-

Sulfamethoxazole hydroxylamine

-

Oxidizing agent (e.g., mild oxidizing agents should be tested, such as air or a controlled amount of a chemical oxidant)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve sulfamethoxazole hydroxylamine in an anhydrous solvent under an inert atmosphere to prevent uncontrolled oxidation.

-

Introduce the oxidizing agent to the solution. The reaction progress should be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified.

Purification of this compound

Due to the reactive nature of the nitroso group, purification requires careful handling to avoid degradation.

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Methods

Accurate and validated analytical methods are essential for the quantification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectral analysis of the pure compound).

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Chromatography: Utilize similar HPLC conditions as described above.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Monitor the parent ion (m/z 268.0 for [M+H]⁺) and its characteristic fragment ions for selective and sensitive detection.

Biological Activity and Toxicity

Metabolic Formation of this compound

This compound is not administered as a drug but is formed in the body through the metabolic activation of sulfamethoxazole. This multi-step process is a key event in the bioactivation of the parent drug.

Caption: Metabolic activation of sulfamethoxazole to its reactive nitroso metabolite.

Toxicity and Hypersensitivity

The high reactivity of the nitroso group in this compound is central to its toxic effects. It can covalently bind to cellular macromolecules, particularly proteins, forming haptens. These drug-protein adducts can be recognized by the immune system, leading to hypersensitivity reactions.

The toxicity of sulfamethoxazole's reactive metabolites has been investigated in various cell types. For instance, the precursor, sulfamethoxazole hydroxylamine, exhibits toxicity in mononuclear leukocytes, with 50% toxicity observed at approximately 100 µM.[1] The antigenic threshold for T-cell proliferation in response to this compound has been estimated to be between 0.5 and 1 µM, while the toxicity threshold is between 5 and 10 µM.

Cytotoxicity Data (IC₅₀):

| Cell Line | IC₅₀ (µM) | Comments |

| Mononuclear Leukocytes | ~100 (for SMX-HA) | 50% toxicity observed at this concentration of the hydroxylamine precursor.[1] |

| T-Cells | 5 - 10 | Toxicity threshold for T-cell proliferation. |

Detoxification via Glutathione Conjugation

A primary detoxification pathway for this compound involves its conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is more water-soluble and can be more readily excreted.

Caption: Detoxification of this compound through conjugation with glutathione.

Role in Sulfamethoxazole Hypersensitivity

The formation of this compound is a critical initiating event in the proposed mechanism of sulfamethoxazole-induced hypersensitivity. The covalent binding of this reactive metabolite to proteins creates neoantigens that can trigger an immune response.

Caption: Proposed signaling pathway for sulfamethoxazole-induced hypersensitivity.

Conclusion

This compound is a key reactive metabolite in the biotransformation of sulfamethoxazole. Its ability to form protein adducts is strongly linked to the pathogenesis of sulfamethoxazole-induced hypersensitivity reactions. A thorough understanding of its chemistry, biochemistry, and toxicology is essential for researchers and drug development professionals working to mitigate the risks associated with sulfonamide antibiotics. This guide provides a foundational overview to support further investigation and the development of safer therapeutic strategies.

References

In-Depth Technical Guide: Synthesis and Characterization of 4-Nitrososulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-nitrososulfamethoxazole (SMX-NO), a critical reactive metabolite of the antibiotic sulfamethoxazole. Understanding the properties and behavior of this compound is paramount for research into drug hypersensitivity reactions, toxicology, and the development of safer sulfonamide antibiotics.

Introduction

Sulfamethoxazole (SMX) is a widely prescribed sulfonamide antibiotic. However, its clinical use is associated with a risk of hypersensitivity reactions, which are thought to be mediated by its reactive metabolites.[1][2] One of the key metabolites implicated in these adverse drug reactions is this compound (SMX-NO).[1][2] This highly reactive electrophile is formed in the body through the oxidation of sulfamethoxazole, proceeding via a hydroxylamine intermediate.[3]

SMX-NO can covalently bind to endogenous proteins, forming haptens that can be recognized by the immune system, leading to T-cell activation and the clinical manifestations of hypersensitivity.[4][5][6][7] Therefore, the ability to synthesize and characterize this compound is essential for researchers studying the mechanisms of these reactions and for the development of predictive toxicological models.

This technical guide details the synthesis of this compound, its purification, and its characterization using various analytical techniques.

Synthesis and Purification

The synthesis of this compound is typically achieved through the oxidation of its precursor, sulfamethoxazole hydroxylamine.[3]

Synthesis of this compound

Experimental Protocol:

-

Starting Material: Sulfamethoxazole hydroxylamine.

-

Oxidizing Agent: A mild oxidizing agent is used. Due to the lack of a specific published protocol for a particular oxidizing agent, a general approach is described. Common oxidizing agents for converting hydroxylamines to nitroso compounds include reagents like potassium dichromate in acidic medium or Caro's acid.

-

Reaction Conditions: The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system at a controlled temperature, often at or below room temperature, to minimize degradation of the product.

-

Procedure:

-

Dissolve sulfamethoxazole hydroxylamine in a suitable solvent.

-

Slowly add the oxidizing agent to the solution while stirring and maintaining the desired temperature.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, the product is isolated from the reaction mixture.

-

Purification of this compound

Due to its reactive nature, purification of this compound requires careful handling. Recrystallization is a common method for purifying solid organic compounds.[8][9][10][11][12]

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent pairs for recrystallization include ethanol/water or acetone/hexane.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

-

Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized this compound.

General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₄S | [13][14][15] |

| Molecular Weight | 267.26 g/mol | [13][14][15] |

| Appearance | Yellow solid | [16] |

| Purity | ≥90% | [13] |

Spectroscopic Characterization

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the UV-Vis spectrum over a wavelength range of 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

NMR spectroscopy provides detailed information about the chemical structure of the molecule. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[18][19][20][21][22]

Experimental Protocol:

-

Dissolve a small amount of purified this compound in DMSO-d₆.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -CH₃ |

| ~6.2 | s | 1H | Isoxazole C-H |

| ~7.8-8.2 | m | 4H | Aromatic protons |

| ~11.5 | br s | 1H | -SO₂NH- |

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[23][24][25][26]

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Expected Mass Spectrometry Data:

-

Molecular Ion: [M+H]⁺ at m/z 268 or [M-H]⁻ at m/z 266.

-

Key Fragmentation: A characteristic loss of the NO radical (30 Da) is a common fragmentation pathway for nitrosamine compounds.[24][27]

Chromatographic Characterization

HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis.[28][29][30][31][32]

Experimental Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at the λmax of this compound.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Inject the standard and the synthesized sample onto the HPLC system.

-

Determine the retention time and peak area. Purity can be assessed by the percentage of the main peak area relative to the total peak area.

-

Typical HPLC Conditions for Sulfamethoxazole and Related Compounds:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 278 nm for a derivative) |

Biological Activity and Signaling Pathways

This compound is not used therapeutically but is a key molecule in understanding the toxicology of sulfamethoxazole. Its primary biological effect is the covalent modification of proteins, leading to an immune response.

Mechanism of Action: Hapten Formation and T-Cell Activation

The electrophilic nitroso group of SMX-NO readily reacts with nucleophilic residues on proteins, particularly the thiol group of cysteine residues, to form stable covalent adducts.[4][5][33] These modified proteins are then processed by antigen-presenting cells (APCs), such as dendritic cells.[34] The resulting haptenated peptides are presented on Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-cells, leading to their activation, proliferation, and the secretion of pro-inflammatory cytokines, which drives the hypersensitivity reaction.[1][2][6][7]

Signaling Pathway Diagrams

The following diagrams illustrate the key processes in the synthesis, characterization, and biological action of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Signaling pathway of this compound-induced hypersensitivity.

Conclusion

This technical guide has outlined the synthesis, purification, and characterization of this compound, a key reactive metabolite of sulfamethoxazole. The provided experimental frameworks and characterization data serve as a valuable resource for researchers investigating the mechanisms of sulfonamide hypersensitivity and for professionals in drug development focused on mitigating adverse drug reactions. A thorough understanding of the chemistry and biology of this reactive intermediate is crucial for advancing the safety of this important class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Why drug exposure is frequently associated with T-cell mediated cutaneous hypersensitivity reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple adduction reactions of nitroso sulfamethoxazole with cysteinyl residues of peptides and proteins: implications for hapten formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of T-Cell Responses to SMX and SMX-NO in Co-Trimoxazole Hypersensitivity Patients Expressing HLA-B*13:01 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Purification [chem.rochester.edu]

- 10. science.uct.ac.za [science.uct.ac.za]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. veeprho.com [veeprho.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. jddtonline.info [jddtonline.info]

- 17. researchgate.net [researchgate.net]

- 18. scienceopen.com [scienceopen.com]

- 19. rsc.org [rsc.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 28. nanobioletters.com [nanobioletters.com]

- 29. lcms.cz [lcms.cz]

- 30. jbms.unilag.edu.ng [jbms.unilag.edu.ng]

- 31. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]

- 32. historymedjournal.com [historymedjournal.com]

- 33. researchgate.net [researchgate.net]

- 34. The Roles of Immunoregulatory Networks in Severe Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Reactive Metabolite: A Technical Guide to the Formation of 4-Nitrososulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanisms underlying the formation of 4-nitrososulfamethoxazole (nitroso-SMX), a reactive metabolite of the widely used antibiotic sulfamethoxazole (SMX). The formation of this metabolite is of significant interest due to its implication in idiosyncratic adverse drug reactions. This document details the two primary pathways of its formation: metabolic activation within the liver and a distinct mechanism mediated by myeloperoxidase (MPO) in neutrophils. It provides a comprehensive overview of the experimental protocols, quantitative data, and the intricate signaling and chemical pathways involved.

Executive Summary

Sulfamethoxazole, a sulfonamide antibiotic, can be bioactivated to a reactive nitroso metabolite, this compound. This transformation is a critical area of study in drug metabolism and toxicology, as nitroso-SMX is believed to be a key player in the development of hypersensitivity reactions associated with sulfamethoxazole therapy. Two distinct pathways contribute to its formation:

-

Metabolic Activation Pathway: Occurring predominantly in the liver, this pathway involves the cytochrome P450-mediated oxidation of sulfamethoxazole to its hydroxylamine derivative (SMX-HA), which is subsequently oxidized to the nitroso form.

-

Myeloperoxidase (MPO) Mediated Pathway: In activated neutrophils, the enzyme myeloperoxidase catalyzes the formation of reactive halogenating species, leading to the transformation of sulfamethoxazole into reactive intermediates that can culminate in the formation of this compound.

This guide will delve into the intricate details of both pathways, presenting the available quantitative data and experimental methodologies to provide a thorough understanding for researchers in the field.

Metabolic Activation Pathway in the Liver

The primary route for the formation of this compound is through metabolic activation in the liver. This process is a two-step oxidation reaction.

N-Hydroxylation of Sulfamethoxazole

The initial and rate-limiting step is the N-oxidation of the aromatic amine of sulfamethoxazole to form sulfamethoxazole hydroxylamine (SMX-HA). This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2C9, in human liver microsomes.[] The reaction is dependent on the presence of NADPH as a cofactor.[2]

Oxidation of Sulfamethoxazole Hydroxylamine to this compound

Sulfamethoxazole hydroxylamine is a relatively unstable intermediate that can undergo further oxidation to form the highly reactive this compound. This oxidation can occur via autooxidation.[3] However, this process is significantly influenced by the cellular redox environment.

The presence of reduced glutathione (GSH) can prevent the autooxidation of SMX-HA to nitroso-SMX.[3] GSH can react with nitroso-SMX to form a conjugate, thus detoxifying the reactive metabolite.[3][4]

Quantitative Data

The following table summarizes the available quantitative data on the metabolic formation of sulfamethoxazole hydroxylamine.

| Parameter | Value | Matrix | Reference |

| SMX-HA formation rate (by cytochrome b5, NADH-cytochrome b5 reductase and CYP2D) | 0.65 ± 0.1 nmol SMX/min/mg protein | Purified pig liver microsomal enzyme system | [5] |

| SMX-HA formation rate (by cytochrome b5 and NADH-cytochrome b5 reductase) | 0.37 ± 0.15 nmol SMX/min/mg protein | Purified pig liver microsomal enzyme system | [5] |

Note: Data on the direct quantitative yield and kinetics of this compound formation from sulfamethoxazole in human liver microsomes is limited in the reviewed literature.

Experimental Protocols

This protocol outlines a general procedure for studying the metabolism of sulfamethoxazole in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Sulfamethoxazole solution

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Pre-warm a solution of human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in phosphate buffer at 37°C.

-

Add sulfamethoxazole to the microsomal suspension to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the presence of sulfamethoxazole and its metabolites, including SMX-HA and nitroso-SMX, using a validated LC-MS/MS method.

Myeloperoxidase (MPO) Mediated Pathway in Neutrophils

A secondary, yet significant, pathway for the formation of reactive sulfamethoxazole metabolites, including precursors to this compound, occurs in activated neutrophils through the action of myeloperoxidase (MPO).

The Role of Myeloperoxidase

MPO is a heme-containing enzyme released by neutrophils during inflammation. In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2][6][7]

Formation of N-Chlorosulfamethoxazole

Sulfamethoxazole can be N-chlorinated by the MPO/H₂O₂/Cl⁻ system to form N-chlorosulfamethoxazole.[2] This reactive intermediate is relatively stable but can react rapidly with various cellular components. While the direct conversion of N-chlorosulfamethoxazole to this compound is not explicitly detailed in the available literature, it is considered a key reactive metabolite that can lead to protein haptenation and cellular toxicity.

Quantitative Data

Quantitative data on the yield and kinetics of this compound formation specifically via the MPO pathway is currently scarce in the scientific literature. Research has primarily focused on the formation of N-chlorosulfamethoxazole and its subsequent covalent binding to cellular proteins.[2]

Experimental Protocols

This protocol describes a general method to study the MPO-mediated metabolism of sulfamethoxazole.

Materials:

-

Human Myeloperoxidase (MPO)

-

Sulfamethoxazole solution

-

Hydrogen peroxide (H₂O₂)

-

Sodium chloride (NaCl)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., sodium thiosulfate)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare a reaction mixture containing sulfamethoxazole and NaCl in phosphate buffer.

-

Add MPO to the reaction mixture.

-

Initiate the reaction by adding a controlled amount of H₂O₂.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Add an internal standard and process the sample for LC-MS/MS analysis to identify and quantify the formation of reactive metabolites like N-chlorosulfamethoxazole.

Visualization of Pathways and Workflows

Metabolic Activation Pathway of Sulfamethoxazole

Caption: Metabolic activation of sulfamethoxazole to this compound in the liver.

Myeloperoxidase (MPO) Mediated Pathway

Caption: MPO-mediated formation of reactive sulfamethoxazole intermediates in neutrophils.

Experimental Workflow for In Vitro Metabolism Studies

References

- 2. N-chlorination of sulfamethoxazole and dapsone by the myeloperoxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple adduction reactions of nitroso sulfamethoxazole with cysteinyl residues of peptides and proteins: implications for hapten formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of sulfamethoxazole and dapsone hydroxylamines by a microsomal enzyme system purified from pig liver and pig and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 7. waters.com [waters.com]

The Pivotal Role of 4-Nitrososulfamethoxazole in Sulfamethoxazole Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 4-nitrososulfamethoxazole (SMX-NO), a reactive metabolite of the antibiotic sulfamethoxazole (SMX). SMX is widely used in clinical practice, but its association with hypersensitivity reactions has prompted extensive research into its metabolic pathways and the immunological consequences of its biotransformation. This document summarizes the current understanding of SMX-NO's formation, its interaction with cellular components, and its central role in initiating adverse immune responses. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and drug development efforts in this area.

Introduction to Sulfamethoxazole Metabolism

Sulfamethoxazole is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a crucial role. While N-acetylation is a major detoxification pathway, a critical bioactivation pathway leads to the formation of reactive metabolites implicated in hypersensitivity reactions. This pathway involves the N-hydroxylation of the aromatic amine of SMX to form N-hydroxysulfamethoxazole (SMX-NHOH), which is subsequently oxidized to the highly reactive this compound (SMX-NO).

Formation of this compound

The generation of SMX-NO is a two-step oxidative process.

-

Step 1: N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the parent drug, SMX. This reaction is primarily catalyzed by the polymorphic enzyme CYP2C9 in the liver.[1] Peroxidases, such as myeloperoxidase (MPO) , found in immune cells like neutrophils and dendritic cells, can also contribute to this bioactivation, particularly in extrahepatic tissues.[2]

-

Step 2: Oxidation: The resulting hydroxylamine, SMX-NHOH, is unstable and readily undergoes auto-oxidation or enzymatic oxidation to form the nitroso electrophile, SMX-NO.

This metabolic activation is a critical event, as SMX-NO is a potent electrophile capable of covalently binding to cellular macromolecules, a process known as haptenation.

Quantitative Data on Sulfamethoxazole Metabolism and Detection

The following tables summarize key quantitative data related to the metabolism of sulfamethoxazole and the detection of its metabolites.

Table 1: Kinetic Parameters for Sulfamethoxazole N-hydroxylation by CYP2C9

| CYP2C9 Allele | Intrinsic Clearance (Clint) for SMX N-hydroxylation (relative to wild-type) | Reference |

| Wild-type (CYP2C91) | 1.0 | [1] |

| CYP2C92 (Arg144Cys) | ~0.33 | [1] |

| CYP2C9*3 (Ile359Leu) | ~0.05 | [1] |

Table 2: Concentrations of Sulfamethoxazole and its Metabolites in Human Plasma and Urine

| Analyte | Matrix | Concentration Range | Reference |

| Sulfamethoxazole (SMX) | Plasma | 5 - 100 µg/mL | [3] |

| Sulfamethoxazole (SMX) | Urine | 5 - 80 µg/mL | [3] |

| N4-acetylsulfamethoxazole | Plasma | Not specified | [3] |

| N4-acetylsulfamethoxazole | Urine | Not specified | [3] |

| SMX-hydroxylamine (SMX-NHOH) | Urine | 3.1% ± 0.7% of excreted drug in 24h | [2] |

Table 3: Detection Limits for Sulfamethoxazole and Trimethoprim using LC-MS/MS

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Sulfamethoxazole (SMX) | 27.94 nM | 93.12 nM | [4] |

| Trimethoprim (TMP) | 21.56 nM | 71.88 nM | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Quantification of Sulfamethoxazole and its Metabolites by HPLC-MS/MS

Objective: To quantify the levels of sulfamethoxazole and its primary metabolites in biological matrices (plasma, urine).

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]

-

Optimize parameters such as gas temperature (e.g., 350°C), gas flow (e.g., 10 L/min), and nebulizer pressure (e.g., 50 psi).[5]

-

Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.[6]

-

In Vitro Lymphocyte Transformation Test (LTT) for Sulfamethoxazole Hypersensitivity

Objective: To assess the proliferative response of peripheral blood mononuclear cells (PBMCs) from patients with a history of SMX hypersensitivity upon re-exposure to the drug or its metabolites in vitro.

Methodology:

-

PBMC Isolation:

-

Isolate PBMCs from heparinized blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).

-

-

Cell Culture:

-

Culture the isolated PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS).[7]

-

Expose the cells to a range of concentrations of the test substance (e.g., sulfamethoxazole at 3.1, 6.25, 12.5, 25, 50, and 100 µg/mL).[7]

-

Include a negative control (cells in media alone) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).[7]

-

-

Proliferation Assay:

-

Incubate the cultures for 6 days at 37°C in a 5% CO2 atmosphere.[7]

-

Assess lymphocyte proliferation using one of the following methods:

-

[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA using a scintillation counter.

-

Colorimetric Assays: Use non-radioactive assays such as MTT or XTT, which measure the metabolic activity of proliferating cells.[7]

-

CyQUANT™ NF Cell Proliferation Assay: This method uses a fluorescent dye that binds to cellular DNA.[7]

-

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) as the ratio of the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated cultures to that of the negative control cultures.

-

An SI value ≥ 3 is typically considered a positive result.[8]

-

Flow Cytometry Analysis of Dendritic Cell Maturation

Objective: To evaluate the effect of sulfamethoxazole and its metabolites on the maturation of dendritic cells (DCs) by measuring the expression of co-stimulatory molecules.

Methodology:

-

Dendritic Cell Generation:

-

Generate monocyte-derived DCs (Mo-DCs) by culturing peripheral blood monocytes with GM-CSF and IL-4 for 5-7 days.[9]

-

-

Cell Treatment:

-

Expose the immature DCs to the test compounds (e.g., SMX, SMX-NO) or a positive control (e.g., lipopolysaccharide, LPS) for 24-48 hours.

-

-

Antibody Staining:

-

Flow Cytometry Acquisition and Analysis:

Signaling Pathways and Experimental Workflows

Metabolic Bioactivation of Sulfamethoxazole

The following diagram illustrates the metabolic pathway from sulfamethoxazole to its reactive nitroso metabolite.

Haptenation and Immune Response Initiation

SMX-NO, being highly reactive, can covalently bind to proteins, forming hapten-protein adducts. These neoantigens are then processed and presented by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T-cells and the initiation of a hypersensitivity reaction.

Experimental Workflow for In Vitro Immunogenicity Assessment

The following diagram outlines a typical workflow for assessing the immunogenic potential of a drug candidate in vitro.

Conclusion

The metabolic bioactivation of sulfamethoxazole to this compound is a critical initiating event in the pathogenesis of SMX-induced hypersensitivity reactions. The formation of SMX-NO, its subsequent covalent binding to proteins, and the resulting activation of the immune system underscore the importance of understanding drug metabolism in predicting and mitigating adverse drug reactions. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of SMX hypersensitivity and to develop safer therapeutic agents. A thorough characterization of the immunogenic potential of drug candidates and their metabolites is essential for ensuring patient safety.

References

- 1. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. T Cell–Mediated Hypersensitivity Reactions to Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Why drug exposure is frequently associated with T-cell mediated cutaneous hypersensitivity reactions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]

Delving into the Bioactivation of Sulfamethoxazole: An In-depth Technical Guide to Early Reactive Metabolite Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research on the discovery and characterization of sulfamethoxazole (SMX) reactive metabolites. It is designed to offer a detailed understanding of the metabolic pathways, experimental methodologies, and key quantitative data that formed the foundation of our current knowledge in this critical area of drug metabolism and safety.

Introduction: The Imperative to Understand Sulfamethoxazole Bioactivation

Sulfamethoxazole, a widely used sulfonamide antibiotic, has long been associated with idiosyncratic adverse drug reactions, particularly hypersensitivity reactions. Early investigations hypothesized that these reactions were not caused by the parent drug itself, but rather by chemically reactive metabolites capable of covalently binding to cellular macromolecules, such as proteins, and eliciting an immune response. This guide focuses on the foundational studies that identified the metabolic pathways leading to these reactive species and the experimental approaches used to characterize them.

The Metabolic Activation Pathway of Sulfamethoxazole

The primary route of sulfamethoxazole bioactivation involves its oxidation to a hydroxylamine metabolite (SMX-HA), which is further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO). This metabolic cascade is predominantly catalyzed by cytochrome P450 enzymes in the liver.

The Role of Cytochrome P450 2C9 (CYP2C9)

Early research identified CYP2C9 as the principal enzyme responsible for the N-hydroxylation of sulfamethoxazole in human liver microsomes[1]. The formation of SMX-HA was shown to be an NADPH-dependent process[2]. Studies using human liver microsomes demonstrated a strong correlation between the rate of SMX-HA formation and tolbutamide hydroxylase activity, a known marker for CYP2C9 activity[1]. Furthermore, the reaction was significantly inhibited by sulfaphenazole, a specific inhibitor of CYP2C9[1].

Formation of the Ultimate Reactive Metabolite: Nitroso-Sulfamethoxazole

The hydroxylamine metabolite (SMX-HA) is a relatively stable intermediate that can be further oxidized to the highly electrophilic nitroso-sulfamethoxazole (SMX-NO). SMX-NO is considered the ultimate reactive metabolite responsible for forming covalent adducts with proteins[3][4]. Due to its high reactivity and instability in aqueous solutions, direct detection and quantification of SMX-NO in vivo are challenging. Its presence and activity are often inferred through the detection of its downstream products and protein adducts.

Experimental Protocols

This section details the methodologies adapted from early studies for the synthesis of reactive metabolites and the assessment of their formation and covalent binding.

Synthesis of Sulfamethoxazole Hydroxylamine (SMX-HA)

The synthesis of the hydroxylamine metabolite was a crucial step in enabling direct studies of its properties and toxicity.

Protocol:

-

Starting Materials: 4-nitrobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

-

Step 1: Synthesis of N-(4-nitrophenyl)-sulfamethoxazole: React 4-nitrobenzenesulfonyl chloride with 3-amino-5-methylisoxazole.

-

Step 2: Reduction to Hydroxylamine: The resulting nitro derivative is reduced to the corresponding hydroxylamine using hydrogen gas in the presence of a poisoned platinum catalyst.

-

Purification: The synthesized SMX-HA is purified for subsequent in vitro experiments.

In Vitro Incubation with Liver Microsomes for Metabolite Formation

This protocol outlines the general procedure for studying the metabolism of sulfamethoxazole in a controlled in vitro environment.

Protocol:

-

Preparation of Incubation Mixture:

-

To a microcentrifuge tube, add 100 mM phosphate buffer (pH 7.4).

-

Add human liver microsomes (typically 0.5 to 1.0 mg/mL final concentration).

-

Add sulfamethoxazole (from a stock solution in a suitable solvent like methanol, ensuring the final solvent concentration is low, e.g., <1%).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard for analytical purposes.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of metabolites using HPLC or LC-MS/MS.

In Vitro Covalent Binding Assay using Radiolabeled Sulfamethoxazole

This assay is designed to quantify the extent of irreversible binding of reactive metabolites to microsomal proteins.

Protocol:

-

Incubation: Perform an in vitro microsomal incubation as described in section 3.2, but using radiolabeled sulfamethoxazole (e.g., [¹⁴C]-SMX).

-

Protein Precipitation and Washing: After incubation, precipitate the microsomal proteins by adding a larger volume of an organic solvent (e.g., methanol or acetonitrile).

-

Repeated Washing: Pellet the protein by centrifugation and repeatedly wash the pellet with the organic solvent to remove any non-covalently bound radioactivity. This is a critical step to ensure that only irreversibly bound radiolabel is measured.

-

Protein Solubilization: Solubilize the final protein pellet in a suitable buffer or solubilizing agent (e.g., sodium dodecyl sulfate solution).

-

Quantification of Radioactivity: Measure the radioactivity in the solubilized protein sample using liquid scintillation counting.

-

Protein Quantification: Determine the protein concentration in an aliquot of the solubilized sample using a standard protein assay (e.g., BCA assay).

-

Calculation of Covalent Binding: Express the extent of covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.

HPLC Method for the Analysis of Sulfamethoxazole and its Metabolites

High-performance liquid chromatography is a fundamental technique for separating and quantifying the parent drug and its metabolites.

Protocol Example:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 6.15) in a ratio of 20:80 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 270 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Protein precipitation of the incubation mixture with acetonitrile, followed by centrifugation and injection of the supernatant.

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early research on sulfamethoxazole metabolism and bioactivation.

Table 1: In Vitro Inhibition of CYP2C9 by Sulfamethoxazole

| Enzyme Source | Substrate | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

| Human Liver Microsomes | Tolbutamide | Sulfamethoxazole | 544 | 271 | Competitive |

| Recombinant CYP2C9 | Tolbutamide | Sulfamethoxazole | 456 | - | - |

| Human Liver Microsomes | Glimepiride | Sulfamethoxazole | 400 | 290 | Competitive |

Data compiled from multiple sources.[5][6]

Table 2: Urinary Excretion of Sulfamethoxazole and Metabolites in Humans

| Compound | Percentage of Dose Excreted in Urine (24h) |

| Sulfamethoxazole (unchanged) | ~10-16.5% |

| N⁴-acetyl-sulfamethoxazole | ~46.2-50% |

| Sulfamethoxazole Hydroxylamine | ~2.4-3.1% |

Data represents findings from early in vivo studies in healthy volunteers.[2]

Conclusion

The early studies on the discovery of sulfamethoxazole reactive metabolites were instrumental in establishing the fundamental mechanisms underlying its potential for idiosyncratic toxicity. The identification of CYP2C9 as the key bioactivating enzyme and the characterization of the hydroxylamine and nitroso metabolites provided a solid foundation for subsequent research in drug safety and toxicology. The experimental protocols developed during this period, particularly those for in vitro metabolism and covalent binding studies, remain relevant and form the basis of many contemporary drug safety assessment strategies. This guide serves as a testament to the importance of these foundational investigations in our ongoing efforts to develop safer medicines.

References

- 1. N4-hydroxylation of sulfamethoxazole by cytochrome P450 of the cytochrome P4502C subfamily and reduction of sulfamethoxazole hydroxylamine in human and rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel non-labile covalent binding of sulfamethoxazole reactive metabolites to cultured human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent binding of the nitroso metabolite of sulfamethoxazole leads to toxicity and major histocompatibility complex-restricted antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jptcp.com [jptcp.com]

- 6. Protocols of in vitro protein covalent binding studies in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Nitrososulfamethoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrososulfamethoxazole (CAS No. 131549-85-4), a significant metabolite of the antibiotic sulfamethoxazole. The information presented herein is essential for the identification, characterization, and quantification of this compound in various research and development settings. While direct experimental spectra for this compound are not publicly available, this guide synthesizes expected spectroscopic data based on the analysis of its parent compound, sulfamethoxazole, and its derivatives, alongside established principles of spectroscopic interpretation.

Molecular Structure and Properties

-

IUPAC Name: N-(5-methyl-1,2-oxazol-3-yl)-4-nitrosobenzenesulfonamide[3]

-

Appearance: Expected to be a colored solid, given the presence of the nitroso chromophore.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are predicted based on the known spectroscopic data of sulfamethoxazole and related nitroso-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Doublet | 2H | Aromatic protons ortho to the -SO₂- group |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to the -N=O group |

| ~6.8 | Singlet | 1H | Isoxazole ring proton |

| ~2.4 | Singlet | 3H | Methyl group on the isoxazole ring |

| ~11.0 | Singlet (broad) | 1H | Sulfonamide N-H proton |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O of the isoxazole ring |

| ~160 | C-N of the isoxazole ring |

| ~150 | Aromatic carbon attached to the -N=O group |

| ~145 | Aromatic carbon attached to the -SO₂- group |

| ~129 | Aromatic C-H carbons |

| ~122 | Aromatic C-H carbons |

| ~96 | C-H of the isoxazole ring |

| ~12 | Methyl carbon on the isoxazole ring |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 267.03 | [M]⁺ (Molecular Ion) |

| 237.04 | [M-NO]⁺ |

| 172.01 | [C₆H₄NO₂S]⁺ |

| 156.01 | [C₆H₄O₂S]⁺ |

| 108.02 | [C₆H₄NO]⁺ |

| 92.05 | [C₆H₆N]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Sulfonamide) |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | C=N Stretch (Isoxazole) |

| ~1520 | Strong | N=O Stretch (Nitroso) |

| ~1475 | Medium | Aromatic C=C Stretch |

| ~1340 & ~1160 | Strong | Asymmetric and Symmetric SO₂ Stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical practices for compounds of this nature.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, data would be acquired with a spectral width of -2 to 12 ppm, a pulse width of 30 degrees, and a relaxation delay of 1.0 second over 16 scans. For ¹³C NMR, spectra would be acquired with a spectral width of 0 to 200 ppm, a pulse width of 30 degrees, and a relaxation delay of 2.0 seconds over 1024 scans, with broadband proton decoupling.

Mass Spectrometry

Mass spectral analysis would be performed using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS). The sample would be dissolved in an appropriate solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The mass spectrum would be acquired over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), the molecular ion (m/z 267) would be isolated and subjected to collision-induced dissociation (CID) with argon gas, and the resulting fragment ions would be analyzed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded in the mid-IR range (4000-400 cm⁻¹) by averaging 32 scans with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet would be recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data from a certified reference standard. Commercial suppliers of this compound typically provide a Certificate of Analysis with accompanying spectroscopic data.[1]

References

In Vivo Formation and Detection of 4-Nitrososulfamethoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, is associated with idiosyncratic hypersensitivity reactions, the mechanisms of which are not fully elucidated. A leading hypothesis implicates the bioactivation of SMX to reactive metabolites, namely sulfamethoxazole hydroxylamine (SMX-NHOH) and its subsequent oxidation product, 4-nitrososulfamethoxazole (SMX-NO). This technical guide provides an in-depth overview of the in vivo formation of SMX-NO, its interaction with cellular components, and detailed methodologies for its detection and quantification in biological matrices.

In Vivo Formation of this compound

The bioactivation of sulfamethoxazole to its reactive nitroso metabolite is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the N-hydroxylation of the aromatic amine of SMX to form SMX-NHOH. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP2C9 being a major contributor in humans.[1][2] Subsequently, SMX-NHOH can undergo a one-electron oxidation to a short-lived nitroxide radical, which is then further oxidized to the highly reactive electrophile, this compound (SMX-NO).

Once formed, SMX-NO is unstable and can covalently bind to cellular macromolecules, particularly proteins, through interactions with nucleophilic residues such as cysteine. This process, known as haptenation, is believed to be a critical event in initiating an immune response, leading to the clinical manifestations of SMX hypersensitivity.[3]

Detoxification Pathways

The in vivo concentration of SMX-NO is modulated by competing detoxification pathways. A primary detoxification mechanism involves the reduction of SMX-NO and SMX-NHOH back to the parent drug, SMX. This can be mediated by antioxidants such as glutathione (GSH) and ascorbate.[4][5][6] The NADH-cytochrome b5/cytochrome b5 reductase complex also plays a role in the detoxification of SMX-NHOH.[4] Deficiencies in these detoxification pathways may lead to an accumulation of reactive metabolites and an increased risk of hypersensitivity reactions.[4]

Data Presentation

Quantitative Data on Sulfamethoxazole Metabolism and Detection

The following tables summarize key quantitative data related to the metabolism of sulfamethoxazole and the analytical methods for the detection of its metabolites.

| Parameter | Value | Species/System | Reference |

| SMX-NHOH in Urine | 3.1% ± 0.7% of excreted drug in 24h | Human | [7] |

| SMX Dose | 1000 mg (single oral dose) | Human | [7] |

| Total SMX Excretion in 24h | 54% of ingested dose | Human | [7] |

Table 1: In Vivo Metabolism of Sulfamethoxazole in Humans

| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| HPLC-UV | SMX, N4-acetyl-SMX | 1.0 - 150 µg/mL | Not Reported | Not Reported | [2] |

| LC-MS/MS | SMX, N4-acetyl-SMX | 0.1 - 50 µg/mL | Not Reported | Not Reported | [2] |

| LC-MS/MS | Nitric Oxide (via carboxy-PTI) | 5 nM - 1 µM | Not Reported | Not Reported | [8] |

Table 2: Comparison of Analytical Methods for Sulfamethoxazole and its Metabolites

Experimental Protocols

In Vivo Animal Study for SMX-NO Formation

This protocol describes a general procedure for administering sulfamethoxazole to rats to study the in vivo formation of its reactive metabolites.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Sulfamethoxazole (SMX)

-

Vehicle for SMX administration (e.g., 0.5% carboxymethyl cellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Acclimatize rats for at least one week prior to the experiment.

-

Prepare a suspension of SMX in the vehicle at the desired concentration (e.g., 50 mg/kg).

-

Administer a single dose of the SMX suspension to the rats via oral gavage or intraperitoneal injection.[3][9]

-

At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, anesthetize the rats.

-

Collect blood samples via cardiac puncture into tubes containing an anticoagulant.

-

Immediately place the blood samples on ice.

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver). Homogenize the tissues and store them at -80°C.

LC-MS/MS Protocol for the Quantification of SMX-NO in Plasma

This protocol provides a general method for the extraction and quantification of SMX and its metabolites from plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the high reactivity and instability of SMX-NO, its direct measurement is challenging. Therefore, its formation is often inferred by trapping it with a suitable agent or by measuring its more stable precursor, SMX-NHOH.

Materials:

-

Rat plasma samples

-

Internal standard (e.g., a stable isotope-labeled analog of SMX)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents

-

LC-MS/MS system with a C18 column

Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for SMX, SMX-NHOH, and the internal standard.

Mandatory Visualizations

Caption: Metabolic pathway of sulfamethoxazole bioactivation and detoxification.

Caption: General experimental workflow for in vivo metabolite analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of nitric oxide from tissue samples using liquid chromatography—Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitrososulfamethoxazole: A Technical Guide to Chemical Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrososulfamethoxazole (SMX-NO) is a reactive metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. As a nitroso derivative, it is characterized by the presence of a nitroso group (-NO) attached to the aromatic ring of the sulfamethoxazole structure, which significantly influences its biological activity and chemical stability. The formation of SMX-NO has been implicated in the idiosyncratic toxicity associated with sulfamethoxazole, making the study of its stability and degradation crucial for understanding its toxicological profile and for the development of safer drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability and degradation pathways of this compound.

Chemical Properties

| Property | Value | Source |

| CAS Number | 131549-85-4 | [1] |

| Molecular Formula | C₁₀H₉N₃O₄S | [1] |

| Molecular Weight | 267.26 g/mol | [2] |

| Appearance | Yellow to Dark Yellow Solid | [3] |

| Solubility | Soluble in organic solvents; variable solubility in water. | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [3] |

Chemical Stability

The intrinsic chemical stability of this compound is a critical factor in its reactivity and toxic potential. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify potential degradation products and understand the molecule's stability profile. According to the International Council for Harmonisation (ICH) guidelines, such studies typically involve exposure to stress conditions including hydrolysis (acidic and basic), oxidation, heat, and light.[3][4][5]

While specific quantitative stability data for this compound is not extensively available in the public domain, this section outlines the expected stability profile based on the chemistry of nitroso compounds and related research on sulfamethoxazole degradation.

Hydrolytic Stability

The susceptibility of a drug substance to hydrolysis is evaluated across a wide range of pH values.[6] For this compound, hydrolysis would likely involve the cleavage of the sulfonamide bond or reactions involving the nitroso group.

Quantitative Data on Hydrolytic Stability of this compound

| pH Condition | Temperature (°C) | Half-life (t½) | Degradation Products |

| Acidic (e.g., 0.1 N HCl) | Data not available | Expected: Sulfanilamide, 3-amino-5-methylisoxazole, and other related compounds. | |

| Neutral (e.g., pH 7) | Data not available | ||

| Basic (e.g., 0.1 N NaOH) | Data not available |

Photostability

Photostability testing is crucial to determine if a substance is prone to degradation upon exposure to light.[5] Nitroso compounds can be susceptible to photolytic cleavage.

Quantitative Data on Photostability of this compound

| Light Source | Intensity | Duration | Degradation (%) | Degradation Products |

| UV Irradiation | ICH compliant | ICH compliant | Data not available | Expected: Denitrosation products, ring-opened products. |

| Visible Light | ICH compliant | ICH compliant | Data not available |

Thermal Stability

Thermal degradation studies help to understand the stability of the molecule at elevated temperatures.

Quantitative Data on Thermal Stability of this compound

| Temperature (°C) | Duration | Degradation (%) | Degradation Products |

| Various | Various | Data not available | Based on studies of sulfamethoxazole, thermal degradation may lead to the release of aniline and 3-amino-5-methylisoxazole.[7] |

Degradation Pathways

The degradation of this compound can proceed through several pathways, including reaction with biological nucleophiles and abiotic degradation under various environmental conditions.

Reaction with Glutathione and Thiols

A primary detoxification and degradation pathway for this compound in biological systems is its reaction with reduced glutathione (GSH) and other cellular thiols, such as cysteine residues in proteins.[3][4]

-

Formation of a Semimercaptal Conjugate: GSH rapidly reacts with the electrophilic nitroso group of SMX-NO to form a labile N-hydroxy-sulfenamide (semimercaptal) conjugate.[3]

-

Rearrangement to Sulfinamide: This initial adduct can rapidly rearrange to a more stable sulfinamide conjugate.[3]

-

Thiolytic Cleavage: At physiologically relevant concentrations of GSH, the semimercaptal can undergo thiolytic cleavage to regenerate sulfamethoxazole hydroxylamine (SMX-NHOH).[4]

-

Protein Adduct Formation: SMX-NO can also react with cysteine residues in proteins, leading to the formation of various adducts, including sulfinamide, N-hydroxysulfinamide, and N-hydroxysulfonamide adducts. This protein haptenation is thought to be a key step in initiating an immune response.[3]

Caption: Reaction of this compound with glutathione and protein thiols.

Abiotic Degradation Pathways

While specific studies on the abiotic degradation of this compound are limited, the following pathways can be inferred based on its chemical structure and the degradation of the parent compound, sulfamethoxazole.

-

Hydrolysis: Cleavage of the S-N bond is a likely hydrolytic pathway, leading to the formation of sulfanilic acid derivatives and 3-amino-5-methylisoxazole.

-

Photolysis: Exposure to UV light may lead to the cleavage of the nitroso group (denitrosation) or rearrangement of the aromatic ring.

-

Thermal Degradation: At elevated temperatures, fragmentation of the molecule is expected, potentially initiated by the cleavage of the weaker bonds in the structure. Two main thermal degradation pathways for the parent sulfamethoxazole have been proposed, which involve the initial release of aniline followed by SO₂ and 3-amino-5-methylisoxazole.[7]

Caption: Potential abiotic degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for obtaining reliable and reproducible data. The following sections provide generalized methodologies based on ICH guidelines and common practices in pharmaceutical analysis.

Synthesis of this compound

While various methods exist for the synthesis of C-nitroso compounds, a common approach for aromatic nitroso compounds involves the nitrosation of an appropriate precursor. For this compound, this would typically involve the controlled oxidation of sulfamethoxazole hydroxylamine or the direct nitrosation of a suitable sulfamethoxazole derivative. A general procedure for the nitrosation of tertiary aromatic amines involves the use of nitrous acid.[8]

Illustrative Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines to identify degradation products and establish the intrinsic stability of the molecule.[4][6]

1. Hydrolysis Study:

-

Procedure: Prepare solutions of this compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

-

Conditions: Incubate the solutions at a specified temperature (e.g., 60°C).

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the samples and analyze by a stability-indicating HPLC method.

2. Photostability Study:

-

Procedure: Expose a solution of this compound and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Control: Protect a parallel set of samples from light.

-

Sampling and Analysis: Analyze the samples at appropriate time intervals.

3. Thermal Stability Study:

-

Procedure: Expose the solid this compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.

-

Sampling and Analysis: Analyze the samples at different time points.

4. Oxidative Degradation Study:

-

Procedure: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Conditions: Maintain the solution at room temperature.

-

Sampling and Analysis: Monitor the degradation over time.

Analytical Methodology

A validated stability-indicating analytical method is essential for forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common technique.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) or MS/MS |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Workflow for Stability Sample Analysis

Caption: Workflow for the analysis of stability samples of this compound.

Conclusion

This compound is a reactive metabolite of sulfamethoxazole with significant implications for the drug's safety profile. While its reactivity with biological thiols is a key degradation pathway leading to detoxification or protein haptenation, a comprehensive understanding of its intrinsic chemical stability under various abiotic conditions is still lacking in publicly available literature. This technical guide has summarized the known chemical properties and degradation pathways and has provided a framework for conducting systematic stability studies based on established regulatory guidelines and analytical methodologies. Further research focusing on generating quantitative stability data for this compound is crucial for a complete risk assessment and for the development of safer sulfonamide-based therapeutics.

References

- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 2. biopharminternational.com [biopharminternational.com]

- 3. ijcrt.org [ijcrt.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. researchgate.net [researchgate.net]

- 8. Preparations of C-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Nitrososulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals